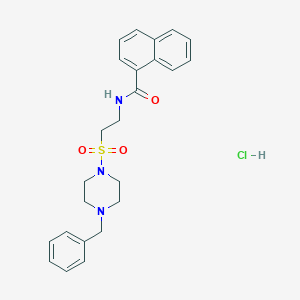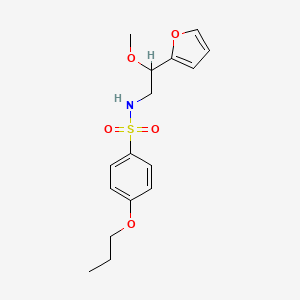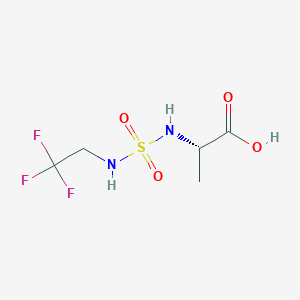![molecular formula C13H16BrN B2837146 (6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine CAS No. 1781457-55-3](/img/structure/B2837146.png)
(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-yl)methanamine” is a spiro compound, which is a type of compound where two rings share a single atom . In this case, the shared atom is a carbon atom. The compound also contains a bromine atom, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a naphthalene ring (a type of aromatic hydrocarbon) and a cyclopropane ring (a type of cycloalkane) connected at a single carbon atom . The compound also contains a bromine atom and a methanamine group.Chemical Reactions Analysis
The presence of the bromine atom could make this compound susceptible to nucleophilic substitution reactions. The methanamine group could potentially undergo reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the bromine atom could potentially increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Chemistry and Transformations
Studies in the Cycloproparene Series
This research delves into the reactivity of 1H-cyclopropa[b]naphthalene-3,6-dione, a compound closely related to the core structure of the query chemical. The study explores its behavior in various chemical reactions, including its ability to add bromine stoichiometrically and undergo Diels–Alder cycloadditions, showcasing its versatility in forming complex naphthalene derivatives (Halton et al., 2000).
Synthesis and Rearrangement Reactions
Another study highlights the synthesis and dynamic rearrangement reactions of spiro[cyclopropane-1,9'-[1,4]methanonaphthalen]-2-yl derivatives. These reactions provide insights into the formation of allyl chlorides from bromination and the intricate rearrangements leading to naphthalene derivatives with diverse functional groups (Bayrak et al., 2018).
Reactions with Bromine and Iodine
The reactivity of arylvinylidenecyclopropanes with bromine and iodine has been investigated, revealing the formation of addition products that lead to iodinated and brominated naphthalene derivatives. This study provides a basis for understanding the chemical behavior of compounds structurally related to the query molecule and their potential in synthetic applications (Shi et al., 2006).
Incorporation of Allenes
Research into the addition of bromofluorocarbene to 1,4-dihydronaphthalene, leading to the formation of silacyclopropane derivatives, underscores the chemical flexibility of these compounds. The study provides valuable insights into the generation of reactive intermediates and their potential in forming novel cyclic structures (Azizoglu et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-4-3-9-2-1-5-13(12(9)6-11)7-10(13)8-15/h3-4,6,10H,1-2,5,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOMXIXHOVPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)

![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)
![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)

![N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)
![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)




![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)


